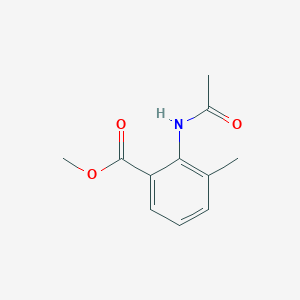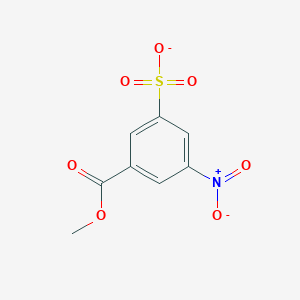
4-Acetamido-2,6-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of acetylamino and dimethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dimethylbenzoic acid typically involves the acetylation of 2,6-dimethyl-aniline followed by carboxylation. One common method includes:
Acetylation: 2,6-dimethyl-aniline is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-acetylamino-2,6-dimethyl-aniline.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido-2,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 4-amino-2,6-dimethyl-benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Acetamido-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamido-2,6-dimethylbenzoic acid: Unique due to its specific substitution pattern on the benzene ring.
4-Acetylamino-benzoic acid: Lacks the dimethyl groups, leading to different chemical and biological properties.
2,6-Dimethyl-benzoic acid: Lacks the acetylamino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetylamino and dimethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
99855-47-7 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23g/mol |
IUPAC-Name |
4-acetamido-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-7(2)10(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
KKYBGKFZICNEDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)
![3-[1,1-Dimethyl-2-(4-methylphenoxy)-2,2-dioxido-1lambda~4~-disulfanyl]benzoic acid](/img/structure/B373681.png)

![4-(Aminosulfonyl)phenyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373684.png)
